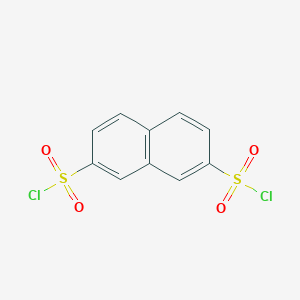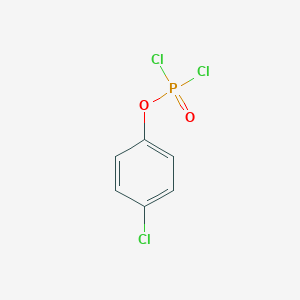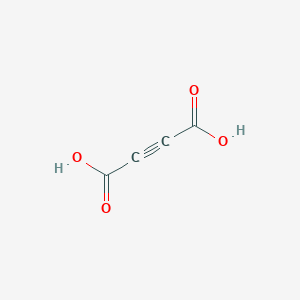
Brompentafluorbenzol
Übersicht
Beschreibung
Bromopentafluorobenzene is an organofluorine compound with the chemical formula C6BrF5. It is a colorless liquid that is primarily used in the preparation of pentafluorophenyl compounds . This compound is notable for its high fluorine content, which imparts unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Bromopentafluorobenzene has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Bromopentafluorobenzene is primarily used as a reagent in organic synthesis . It is commonly employed as a source of the pentafluorophenyl group in various reactions . The primary targets of Bromopentafluorobenzene are therefore the molecules that it interacts with in these reactions.
Mode of Action
The mechanism of action of Bromopentafluorobenzene involves the substitution of hydrogen atoms in the benzene ring with fluorine atoms . This results in the formation of new compounds with unique properties .
Biochemical Pathways
Bromopentafluorobenzene is used to prepare pentafluophenyl compounds . These syntheses typically proceed via the intermediacy of C6F5Li or the Grignard reagent . An illustrative example is the preparation of tris(pentafluorophenyl)borane .
Result of Action
The result of Bromopentafluorobenzene’s action is the formation of new compounds with unique properties . For example, it can be used to prepare pentafluophenyl compounds , which have a wide range of applications in various fields.
Biochemische Analyse
Biochemical Properties
Bromopentafluorobenzene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through its σ- and π-holes. These interactions are primarily driven by the electrostatic potentials of the σ- and π-holes, which enable Bromopentafluorobenzene to form complexes with electron-rich atoms or groups. For example, Bromopentafluorobenzene can interact with pyridine, which possesses an electron lone-pair nitrogen atom and a π ring . These interactions can influence the activity and function of the biomolecules involved.
Molecular Mechanism
The molecular mechanism of Bromopentafluorobenzene involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins through its σ- and π-holes, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and alterations in cellular metabolism. The precise nature of these interactions depends on the specific biomolecules involved and the context of the biochemical reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromopentafluorobenzene can be synthesized through various methods. One common method involves the bromination of pentafluorobenzene. The process typically includes the following steps :
- Add chloroform and bromine to a reaction vessel.
- Cool the mixture to -5°C.
- Introduce chlorine gas to form bromine chloride.
- Add the bromine chloride solution to pentafluorobenzene in the presence of a catalyst such as aluminum trichloride.
- Maintain the reaction at 35°C for 12 hours.
- Isolate the product by distillation under reduced pressure.
Industrial Production Methods: Industrial production of bromopentafluorobenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques are common in industrial settings to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: Bromopentafluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can form Grignard reagents, which are useful in coupling reactions to introduce pentafluorophenyl groups into other molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include lithium or sodium alkoxides, and the reactions are typically carried out in polar aprotic solvents.
Grignard Reagent Formation: Magnesium in the presence of anhydrous ether is used to form the Grignard reagent, which can then react with various electrophiles.
Major Products:
Pentafluorophenyl Derivatives: These are the primary products formed from substitution and coupling reactions involving bromopentafluorobenzene.
Vergleich Mit ähnlichen Verbindungen
- Pentafluorobenzene
- Chloropentafluorobenzene
- Iodopentafluorobenzene
Comparison: Bromopentafluorobenzene is unique among its analogs due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to chloropentafluorobenzene, bromopentafluorobenzene is more reactive in nucleophilic substitution reactions. Iodopentafluorobenzene, while more reactive, is less stable and more challenging to handle .
Eigenschaften
IUPAC Name |
1-bromo-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrF5/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKTVXADUPBFOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047136 | |
| Record name | Bromopentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | Bromopentafluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8631 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
344-04-7 | |
| Record name | Bromopentafluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromopentafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BROMOPENTAFLUOROBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-2,3,4,5,6-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromopentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromopentafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOPENTAFLUOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S88219080S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bromopentafluorobenzene?
A1: Bromopentafluorobenzene has the molecular formula C6BrF5 and a molecular weight of 246.99 g/mol.
Q2: What spectroscopic data is available for Bromopentafluorobenzene?
A2: Several spectroscopic techniques have been employed to characterize Bromopentafluorobenzene. These include:- NMR Spectroscopy: 1H, 13C, and 19F NMR spectroscopy provide valuable information about the structure and bonding in the molecule. [, , , ]- IR and Raman Spectroscopy: Vibrational spectroscopy reveals insights into molecular vibrations and interactions, particularly in the context of halogen bonding. [, ]- UV-Vis Spectroscopy: UV-Vis studies help understand the electronic transitions within the molecule and its light absorption characteristics. []- High-Resolution Vacuum Ultraviolet Photoabsorption, Electron Impact, and Photoelectron Spectroscopies: These techniques provide detailed information about electronic structure and bonding. []
Q3: How is Bromopentafluorobenzene synthesized?
A3: Several methods have been reported for the synthesis of Bromopentafluorobenzene:- Decarboxylation and Bromination of Pentafluorobenzoic Acid: This two-step process involves the decarboxylation of pentafluorobenzoic acid followed by bromination. [, ]- High-Temperature Reaction of Hexafluorobenzene with Bromine: Direct bromination of hexafluorobenzene at elevated temperatures (300-850 °C) yields Bromopentafluorobenzene as a major product. []- Pyrolysis of Fluorotribromomethane: Thermal decomposition of fluorotribromomethane at high temperatures also produces Bromopentafluorobenzene. []
Q4: Can Bromopentafluorobenzene undergo nucleophilic aromatic substitution reactions?
A4: Yes, despite the presence of electron-withdrawing fluorine atoms, Bromopentafluorobenzene can undergo nucleophilic aromatic substitution, with the bromine atom being preferentially replaced. This reactivity is attributed to the strong inductive effect of the fluorine atoms, which stabilizes the negative charge in the transition state. [, ]
Q5: How does the presence of Bromopentafluorobenzene affect the outcome of Grignard reactions?
A5: Bromopentafluorobenzene serves as a valuable reagent in Grignard reactions. It readily undergoes Grignard exchange reactions with other Grignard reagents, enabling the preparation of diverse pentafluorophenyl-substituted compounds. This exchange reaction is particularly efficient in microflow systems. []
Q6: How does Bromopentafluorobenzene engage in halogen bonding?
A6: Bromopentafluorobenzene acts as a halogen bond donor due to the presence of a sigma-hole on the bromine atom. This positive electrostatic potential region interacts favorably with electron-rich species, such as nitrogen-containing heterocycles like pyridine. This interaction has been studied both computationally and experimentally, revealing insights into the geometry, energetics, and spectroscopic characteristics of the resulting halogen-bonded complexes. [, , ]
Q7: Can Bromopentafluorobenzene participate in other non-covalent interactions?
A7: Yes, in addition to halogen bonding, Bromopentafluorobenzene can engage in other non-covalent interactions, such as pi-hole···pi and sigma-hole···pi interactions. These interactions play a significant role in supramolecular chemistry, crystal engineering, and material science. []
Q8: What are some applications of Bromopentafluorobenzene in material science?
A8: Bromopentafluorobenzene serves as a building block for synthesizing various fluorine-containing polymers, such as poly(pentafluorophenylsilyne). These polymers exhibit unique optical and electronic properties, making them promising materials for applications in optoelectronics and organic electronics. []
Q9: What safety precautions should be taken when handling Bromopentafluorobenzene?
A9: Bromopentafluorobenzene should be handled with care as it may cause irritation to the skin, eyes, and respiratory system. It is crucial to work in a well-ventilated area and use appropriate personal protective equipment, such as gloves, goggles, and a lab coat. []
Q10: What is the environmental impact of Bromopentafluorobenzene?
A10: While specific data on the ecotoxicological effects of Bromopentafluorobenzene might be limited in the provided research, it is essential to consider the potential environmental impact of fluorinated compounds. Responsible waste management practices and exploration of alternatives with lower environmental footprints are crucial aspects to address. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one](/img/structure/B106889.png)



![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)





